

# CBB1007 Trihydrochloride: A Comparative Guide to LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | CBB1007 trihydrochloride |           |
| Cat. No.:            | B1149966                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **CBB1007 trihydrochloride** with other prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors. The information is curated for researchers, scientists, and professionals in drug development to facilitate an informed evaluation of these compounds for therapeutic and research applications. This document presents key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

#### Introduction to LSD1 Inhibition

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] The dysregulation of LSD1 has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and neuroblastoma, making it a compelling target for therapeutic intervention.[2][3] LSD1 inhibitors are a class of small molecules designed to block the enzymatic activity of LSD1, thereby restoring normal gene expression patterns and inhibiting cancer cell growth and proliferation. These inhibitors can be broadly categorized into two main classes: irreversible (covalent) and reversible (noncovalent) inhibitors.

### **CBB1007 Trihydrochloride: A Profile**



**CBB1007** trihydrochloride is a cell-permeable, reversible, and selective inhibitor of human LSD1.[4] It competitively binds to the substrate-binding domain of the enzyme, effectively blocking its demethylase activity.

## **Comparative Performance Data**

The following tables summarize the in vitro potency and cellular activity of **CBB1007 trihydrochloride** in comparison to other notable LSD1 inhibitors, including several that are currently in clinical development.

Table 1: Biochemical Potency of LSD1 Inhibitors



| Inhibitor                   | Alias/Compan<br>y   | Mechanism    | IC50 (LSD1)                                      | Selectivity<br>Notes                               |
|-----------------------------|---------------------|--------------|--------------------------------------------------|----------------------------------------------------|
| CBB1007<br>trihydrochloride | -                   | Reversible   | 5.27 μΜ                                          | Selective over<br>LSD2 and<br>JARID1A.[4]          |
| ladademstat                 | ORY-1001,<br>RG6016 | Irreversible | ~18-20 nM[5]                                     | Highly selective over MAO-A/B. [5]                 |
| Bomedemstat                 | IMG-7289            | Irreversible | Not explicitly found                             | -                                                  |
| GSK2879552                  | -                   | Irreversible | ~20 nM[6]                                        | -                                                  |
| INCB059872                  | -                   | Irreversible | Potent inhibitor<br>(specific IC50 not<br>found) | Selective.[3]                                      |
| Pulrodemstat                | CC-90011            | Reversible   | 0.25 nM[2][7]                                    | Selective over<br>LSD2, MAO-A,<br>and MAO-B.[2][7] |
| Seclidemstat                | SP-2577             | Reversible   | Not explicitly found                             | -                                                  |
| Tranylcypromine<br>(TCP)    | -                   | Irreversible | ~20.7 μM[6]                                      | Also inhibits<br>MAO-A and<br>MAO-B.[8]            |

Table 2: Cellular Activity of LSD1 Inhibitors in Cancer Cell Lines



| Inhibitor                   | Cell Line                         | Assay                                   | EC50       | Key Findings                                                                               |
|-----------------------------|-----------------------------------|-----------------------------------------|------------|--------------------------------------------------------------------------------------------|
| CBB1007<br>trihydrochloride | F9 (murine<br>teratocarcinoma)    | Proliferation                           | >10 μM     | Preferentially arrests the growth of pluripotent tumors.[4]                                |
| ladademstat                 | Leukemia cells                    | Proliferation                           | 0.1 nM[9]  | Induces differentiation and reduces leukemia- propagating stem cell compartment in AML.[5] |
| GSK2879552                  | AML cell lines<br>(average of 20) | Proliferation                           | 137 nM[10] | Induces differentiation and shows synergistic activity with ATRA.[10]                      |
| Pulrodemstat                | THP-1 (AML)                       | Differentiation<br>(CD11b<br>induction) | 7 nM[2]    | Potent induction of differentiation markers.[2]                                            |
| Pulrodemstat                | Kasumi-1 (AML)                    | Proliferation                           | 2 nM[2]    | Potent anti-<br>proliferative<br>activity.[2]                                              |

#### **Signaling Pathways and Experimental Workflows**

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

#### **LSD1 Signaling Pathway in Transcriptional Repression**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. LSD1 Regulates Pluripotency of Embryonic Stem/Carcinoma Cells through Histone Deacetylase 1-Mediated Deacetylation of Histone H4 at Lysine 16 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1/KDM1A, a Gate-Keeper of Cancer Stemness and a Promising Therapeutic Target -PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Histone Demethylase LSD1/KDM1A Mediates Chemoresistance in Breast Cancer via Regulation of a Stem Cell Program PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | LSD1 inhibition modulates transcription factor networks in myeloid malignancies [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Table 1, LSD1 histone demethylaseassay protocol Probe Reports from the NIH Molecular Libraries Program NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. epigentek.com [epigentek.com]
- 9. benchchem.com [benchchem.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- To cite this document: BenchChem. [CBB1007 Trihydrochloride: A Comparative Guide to LSD1 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1149966#cbb1007-trihydrochloride-versus-other-lsd1-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com